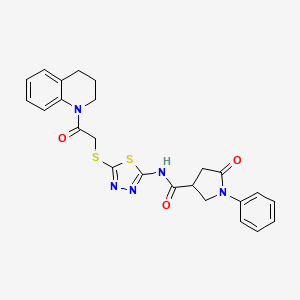

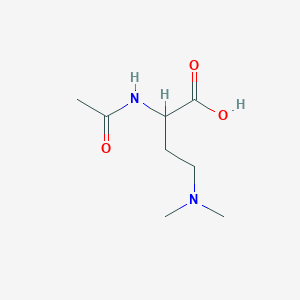

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . Various derivatives of this scaffold have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans .

Synthesis Analysis

The derivatives of 3,4-dihydroquinolin-1(2H)-one were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis

The molecular structure of 3,4-dihydroquinolin-1(2H)-one derivatives is complex and varies depending on the specific derivative .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives include the Castagnoli–Cushman reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroquinolin-1(2H)-one derivatives can vary greatly depending on the specific derivative and its structure .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Research demonstrates the synthesis and antimicrobial study of compounds derived from fluoroquinolone-based 4-thiazolidinones, showing potential antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, another study synthesized newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents with significant antimicrobial properties (Archana, Srivastava, & Kumar, 2002).

Anticancer Activity

- A study aimed to produce new derivatives and check their anticancer effect against the breast cancer MCF-7 cell line. Compounds demonstrated significant anticancer activity, offering a potential route for breast cancer treatment (Gaber et al., 2021).

Antitubercular and Antimalarial Activity

- Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity, presenting a promising avenue for tuberculosis treatment (Marvadi et al., 2020). Furthermore, the synthesis of 4-aminoquinoline-derived thiazolidines and their evaluation against Plasmodium falciparum in vitro and Plasmodium yoelii in vivo showcased significant antimalarial activity (Solomon et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. The compound contains a 3,4-dihydroquinoline moiety , which is known to exhibit potent antiproliferative and antitumor activities against a variety of cancer cell lines . .

Mode of Action

Compounds with a3,4-dihydroquinoline structure have been found to inhibit p38 MAP kinase, causing cytotoxic activities . This suggests that the compound might interact with its targets, leading to changes in cellular processes that result in cytotoxic effects.

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. If the compound does inhibit p38 map kinase as suggested by the presence of the 3,4-dihydroquinoline moiety , it could potentially affect pathways related to cell growth and proliferation, apoptosis, and inflammation.

Result of Action

Based on the known activities of similar compounds, it may exhibit cytotoxic activities against certain cancer cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S2/c30-20-13-17(14-29(20)18-9-2-1-3-10-18)22(32)25-23-26-27-24(34-23)33-15-21(31)28-12-6-8-16-7-4-5-11-19(16)28/h1-5,7,9-11,17H,6,8,12-15H2,(H,25,26,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXFFWCPWVGYEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)

![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)